molecular formula C9H16N2O2 B2963151 N-(cyclopropylmethyl)morpholine-4-carboxamide CAS No. 1600962-48-8

N-(cyclopropylmethyl)morpholine-4-carboxamide

Cat. No.: B2963151
CAS No.: 1600962-48-8
M. Wt: 184.239
InChI Key: HYSHYHDACWSWPV-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)morpholine-4-carboxamide is a chemical compound for research use only and is not intended for diagnostic or therapeutic applications. This compound belongs to a class of cyclopropyl carboxamides that have been identified in high-throughput phenotypic screens as a promising novel chemotype with potent antimalarial activity (catalog ). Studies on closely related analogs have shown that this structural class exhibits low nanomolar efficacy against the asexual blood stage of Plasmodium falciparum , the parasite responsible for the most severe form of malaria, while demonstrating no significant cytotoxicity in human cell lines (catalog ). The primary mechanism of action for this compound class has been determined through forward genetics and biochemical assays to be the inhibition of cytochrome b , a component of the mitochondrial electron transport chain in the malaria parasite (catalog ). This target is clinically validated, and inhibitors can also demonstrate activity against liver-stage parasites and transmission-stage gametocytes, positioning them as potential candidates for causal prophylaxis and transmission-blocking agents (catalog ). Researchers can utilize this compound to investigate new antimalarial leads and explore the structure-activity relationships of cytochrome b inhibitors.

Properties

IUPAC Name

N-(cyclopropylmethyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c12-9(10-7-8-1-2-8)11-3-5-13-6-4-11/h8H,1-7H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSHYHDACWSWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)morpholine-4-carboxamide can be achieved through several methods. One common approach involves the reaction of morpholine with cyclopropylmethyl isocyanate under controlled conditions. This reaction typically requires a solvent such as dichloromethane and is carried out at room temperature to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)morpholine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine nitrogen or the carboxamide carbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted morpholine derivatives with various alkyl or acyl groups.

Scientific Research Applications

N-(cyclopropylmethyl)morpholine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD).

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and antioxidant properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. For instance, as an inhibitor of NAPE-PLD, it binds to the enzyme’s active site, preventing the hydrolysis of its substrates and thereby modulating the levels of bioactive lipids. This interaction can influence various biological pathways and has potential therapeutic implications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of N-(cyclopropylmethyl)morpholine-4-carboxamide with its analogs:

Compound Name Substituent Molecular Weight (g/mol) Key Features Reference
This compound* Cyclopropylmethyl ~226.3 (estimated) Rigid cyclopropane enhances stability; moderate lipophilicity (predicted). -
N-(4-Chlorophenyl)morpholine-4-carboxamide 4-Chlorophenyl 240.7 Chlorine increases hydrophobicity; forms N–H⋯O hydrogen-bonded chains .
Xamoterol (ICI 118587) 4-Hydroxyphenoxyethyl 339.4 Beta-1 adrenergic agonist; hydroxy group enhances solubility and binding .
N-(2-Chloroethyl)morpholine-4-carboxamide 2-Chloroethyl 192.6 Chloroethyl chain may confer alkylating activity; disordered crystal packing .
N-Phenylmorpholine-4-carboxamide Phenyl 206.2 Planar phenyl group reduces solubility; used in crystallography studies .

*Estimated data due to lack of direct evidence.

Key Observations :

  • Cyclopropane vs.
  • Hydrogen Bonding: Chlorophenyl and hydroxyphenoxy derivatives (e.g., ) form intermolecular hydrogen bonds, influencing solubility and crystal packing.
  • Lipophilicity : The cyclopropylmethyl group likely reduces logP compared to chlorophenyl or phenyl substituents, balancing blood-brain barrier permeability .

Activity Trends :

  • Electron-Withdrawing Groups : Chlorine (e.g., ) may enhance binding to hydrophobic pockets in targets.
  • Hydrophilic Groups : Hydroxy or morpholine sulfonyl groups (e.g., ) improve aqueous solubility but may limit membrane permeability.

Stability Considerations :

  • Cyclopropane rings resist metabolic oxidation compared to linear alkyl chains .
  • Chlorinated derivatives (e.g., ) may exhibit longer half-lives due to reduced cytochrome P450 interactions.

Biological Activity

N-(cyclopropylmethyl)morpholine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in lipid metabolism. This article provides a comprehensive overview of its biological activity, structure-activity relationships (SAR), and relevant research findings.

Overview of Biological Activity

This compound has been identified as a potent inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme crucial for the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). These lipids play significant roles in various physiological processes, including pain modulation and emotional behavior regulation.

Key Findings:

  • Inhibition Potency : The compound has demonstrated nanomolar potency with a half-maximal inhibitory concentration (IC50IC_{50}) around 27 nM, indicating strong inhibitory effects on NAPE-PLD activity .
  • Impact on NAEs : In vivo studies showed that administration of this compound significantly decreased NAE levels in the brains of mice, suggesting its potential for modulating lipid signaling pathways .
  • Behavioral Effects : The compound also exhibited profound effects on emotional behavior in animal models, highlighting its relevance in neuropharmacology .

Structure-Activity Relationship (SAR)

The SAR studies conducted on derivatives of morpholine-4-carboxamides have elucidated critical structural features that influence biological activity. Modifications to the substituents on the morpholine ring have been systematically explored to enhance potency and selectivity.

Substituent Modification Effect on Activity
R1No significant change observedBinding in a shallow lipophilic pocket
R2Replacement with (S)-3-phenylpiperidine3-fold increase in potency
R3Exchange for (S)-3-hydroxypyrrolidine10-fold increase in activity

These modifications illustrate how subtle changes can lead to significant improvements in the compound's effectiveness as an enzyme inhibitor .

Research Findings and Case Studies

  • In Vitro and In Vivo Studies :
    • In vitro assays confirmed that this compound effectively inhibits NAPE-PLD activity, leading to reduced levels of NAEs in neuronal cells .
    • In vivo experiments demonstrated that doses as low as 30 mg/kg could elicit measurable changes in emotional behavior, suggesting therapeutic potential for mood disorders .
  • Comparative Analysis :
    • Compared to other known inhibitors of NAPE-PLD, such as phosphoramidate AHP-71B, which has an IC50IC_{50} of approximately 10 µM, this compound shows significantly higher potency .
  • Potential Applications :
    • Given its mechanism of action, this compound could be explored for therapeutic applications in conditions associated with dysregulated lipid signaling, such as anxiety and depression .

Q & A

Basic Research Questions

Q. What synthetic routes are available for N-(cyclopropylmethyl)morpholine-4-carboxamide and its derivatives?

  • Methodological Answer : A common approach involves multi-step nucleophilic substitution and condensation reactions. For example, cyclopropylmethylamine can react with morpholine-4-carbonyl chloride under basic conditions (e.g., NaOH or Et₃N) to form the carboxamide core. Subsequent functionalization (e.g., introducing trifluoromethyl or oxadiazole groups) may involve coupling reactions with intermediates like cyanopyrazines or benzotrifluorides, as demonstrated in a patent synthesis (85–95% yields for initial steps) . Purification is typically achieved via silica gel chromatography, with structural confirmation by ¹H-NMR and TLC .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation, as seen in related morpholine carboxamides (e.g., N-phenyl and N-(4-chlorophenyl) analogs) . For routine analysis, ¹H-NMR is used to verify substituent integration (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm, morpholine protons at δ 3.3–3.7 ppm) . Mass spectrometry (MS) further validates molecular weight, with typical [M+H]⁺ peaks observed .

Advanced Research Questions

Q. What strategies optimize reaction yields for this compound derivatives under challenging conditions?

  • Methodological Answer : Yield optimization often requires tailored reaction conditions. For example:

  • Temperature Control : Slow addition of reagents at 0°C minimizes side reactions during TFA-mediated deprotection .
  • Catalyst Selection : Pd(OH)₂/C under hydrogenation (55 psi) effectively removes benzyl protecting groups in morpholine derivatives without over-reduction .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF or DMA) enhance solubility of intermediates in coupling reactions .
    Documented yields range from 31% (for sterically hindered steps) to 95% (for straightforward condensations), necessitating mechanistic studies to address bottlenecks .

Q. How does the cyclopropylmethyl moiety influence the compound’s bioactivity or physicochemical properties?

  • Methodological Answer : The cyclopropylmethyl group enhances metabolic stability by resisting oxidative degradation, as observed in analogs with pesticidal activity . Computational modeling (e.g., DFT or docking studies) can predict steric and electronic effects on target binding. For instance, derivatives with this group showed 100% mortality against Plutella xylostella at 1 mg/L, attributed to improved hydrophobic interactions in enzyme active sites .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound class?

  • Methodological Answer : Contradictions often arise from polymorphism or solvent-dependent conformers. Strategies include:

  • Dynamic NMR : To assess rotational barriers of the morpholine ring .
  • High-Resolution Crystallography : Using programs like SHELXL (via SHELX suite) to refine disordered structures .
  • Cross-Validation : Compare MS/MS fragmentation patterns with synthetic standards to rule out impurities .

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as nucleophilic acyl substitutions. Software like Gaussian or ORCA can simulate transition states, while molecular dynamics (MD) predicts solvent effects. For crystallography, SHELXD/SHELXE enable phase determination in structural studies .

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